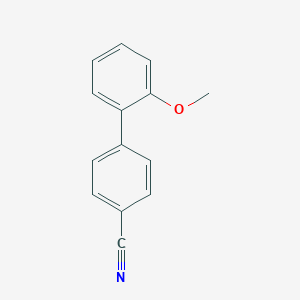

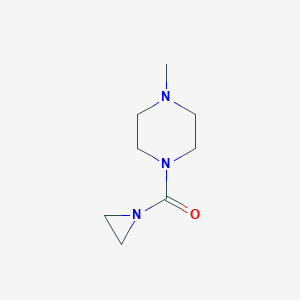

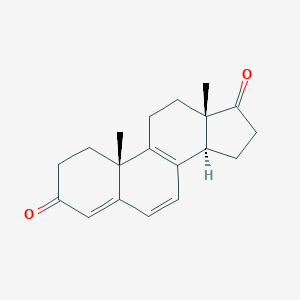

![molecular formula C8H5NO2 B039450 Furo[3,2-c]pyridine-2-carbaldehyde CAS No. 112372-07-3](/img/structure/B39450.png)

Furo[3,2-c]pyridine-2-carbaldehyde

Vue d'ensemble

Description

Furo[3,2-c]pyridine-2-carbaldehyde is a chemical compound with the CAS Number: 112372-07-3 . It has a molecular weight of 147.13 and its IUPAC name is furo[3,2-c]pyridine-2-carbaldehyde . It is stored under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of furo[3,2-c]pyridine derivatives involves several steps. For instance, 3-(Furan-2-yl)propenoic acid was prepared from furan-2-carbaldehyde under Perkin’s conditions . The obtained acid was then converted to the corresponding azide, which was cyclized to give furo[3,2-c]pyridin-4(5H)-one .Molecular Structure Analysis

The molecular structure of Furo[3,2-c]pyridine-2-carbaldehyde is represented by the InChI code: 1S/C8H5NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-5H . This indicates that the compound consists of 8 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis

Furo[3,2-c]pyridine-2-carbaldehyde can be used in the construction of an AIE-active photosensitizer named LIQ-TF through an Rh-catalyzed tandem reaction . LIQ-TF shows near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency .Physical And Chemical Properties Analysis

Furo[3,2-c]pyridine-2-carbaldehyde is a solid compound . The compound is stored under an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Photosensitizer for Imaging and Photodynamic Ablation of Bacteria

A novel furo[3,2-c]pyridine-based AIE photosensitizer, named LIQ-TF, has been developed . This compound shows near-infrared emission with high quantum yield, and high singlet oxygen (1O2) and hydroxyl radical (˙OH) generation efficiency . It can be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo, showing great potential for combating multiple drug-resistant bacteria .

Organic Light Emitting Diodes (OLEDs)

Furo[3,2-c]pyridine-based compounds have been used in the development of high-performance organic light-emitting diodes (OLEDs) . By replacing sulfur with oxygen in the C^N ligand, a novel furo[3,2-c]pyridine-based iridium complex has been developed .

Antimicrobial Activity

Some derivatives of Furo[3,2-c]pyridine have shown moderate to good antimicrobial activity against tested bacteria such as Xanthomonas sp., Erwinia amylovora, and filamentous fungi Pyrenophora avenae, Fusarium graminearum .

Safety and Hazards

Orientations Futures

The compound Furo[3,2-c]pyridine-2-carbaldehyde shows potential for future research and applications, particularly in the field of medical imaging and treatment. For instance, the compound LIQ-TF, synthesized from Furo[3,2-c]pyridine-2-carbaldehyde, could be used for specific imaging and photodynamic ablation of Gram-positive bacteria, showing great potential for combating multiple drug-resistant bacteria .

Relevant Papers The relevant papers retrieved provide valuable information about the compound Furo[3,2-c]pyridine-2-carbaldehyde. They discuss its synthesis, properties, and potential applications . These papers contribute to the understanding of this compound and its potential uses in various fields.

Mécanisme D'action

Target of Action

Furo[3,2-c]pyridine-2-carbaldehyde is primarily used as a photosensitizer . Its primary targets are Gram-positive bacteria . These bacteria are a large group of microorganisms that stain violet in the Gram staining method and are often responsible for many diseases in humans.

Mode of Action

The compound interacts with its targets through a process known as photodynamic ablation . This involves the use of light to activate the compound, which then generates reactive oxygen species (ROS) such as singlet oxygen (^1O2) and hydroxyl radicals (˙OH) . These ROS can cause damage to the bacterial cells, leading to their destruction .

Biochemical Pathways

The generation of ROS by Furo[3,2-c]pyridine-2-carbaldehyde can affect various biochemical pathways within the bacterial cells. While the specific pathways affected can vary depending on the type of bacteria, the damage caused by ROS generally leads to cell death .

Pharmacokinetics

Its effectiveness as a photosensitizer suggests that it has good bioavailability .

Result of Action

The result of Furo[3,2-c]pyridine-2-carbaldehyde’s action is the specific imaging and photodynamic ablation of Gram-positive bacteria . This means that it can both highlight these bacteria for detection and destroy them through the generation of ROS . This makes it a potentially valuable tool in combating multiple drug-resistant bacteria .

Action Environment

The action of Furo[3,2-c]pyridine-2-carbaldehyde is influenced by environmental factors such as light and oxygen availability, as these are necessary for the photodynamic process

Propriétés

IUPAC Name |

furo[3,2-c]pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJAVMZSXDDNSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1OC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348984 | |

| Record name | furo[3,2-c]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[3,2-c]pyridine-2-carbaldehyde | |

CAS RN |

112372-07-3 | |

| Record name | Furo[3,2-c]pyridine-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112372-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | furo[3,2-c]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furo[3,2-c]pyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were used to characterize Furo[3,2-c]pyridine-2-carbaldehyde in the study?

A1: The research utilized Raman, SERS (Surface-Enhanced Raman Spectroscopy), and UV-Vis (Ultraviolet-Visible) spectroscopy to investigate the spectroscopic properties of Furo[3,2-c]pyridine-2-carbaldehyde []. These techniques likely provided insights into the compound's vibrational modes, electronic transitions, and potential interactions with metallic surfaces in the case of SERS.

Q2: Beyond spectroscopic analysis, what other research areas were explored in the study of Furo[3,2-c]pyridine-2-carbaldehyde?

A2: The research encompassed a range of investigations including structural characterization, analysis of chemical reactivity, topological studies, and exploration of its electronic properties []. Additionally, the study delved into the antiviral potential of Furo[3,2-c]pyridine-2-carbaldehyde.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

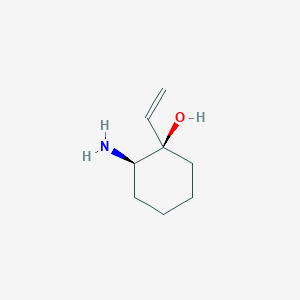

![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B39368.png)

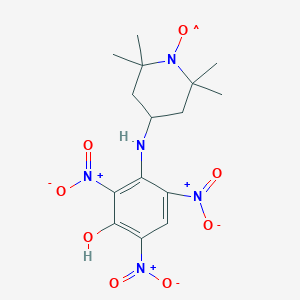

![3-(3-Sulfopropyl)-2-([3-[(3-pentyl-2-benzothiazolinylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylide](/img/structure/B39374.png)